molecular formula C7H6ClN3O B12937114 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B12937114
M. Wt: 183.59 g/mol
InChI Key: PJUSQVCBRLPABY-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of a chlorine atom at the 4th position and a carbonyl group at the 5th position contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one typically involves the reaction of 4-chloropyridine with a suitable pyrimidine derivative. One common method involves the use of sodium tert-butoxide and tetrahydrofuran (THF) as solvents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -10°C to 5°C. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives are formed.

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Dihydro derivatives and other reduced forms.

Scientific Research Applications

4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of a carbonyl group at the 5th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C7H6ClN3O/c8-6-5-4(10-3-11-6)1-2-9-7(5)12/h3H,1-2H2,(H,9,12)

InChI Key

PJUSQVCBRLPABY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=CN=C2Cl

Origin of Product

United States

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